6-Deuterioquinoline
Description
Properties
Molecular Formula |
C9H7N |
|---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
6-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D |
InChI Key |
SMWDFEZZVXVKRB-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C1=CC=C2C(=C1)C=CC=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Deuterodechlorination of 6-Chloroquinoline Derivatives
One of the most effective methods for preparing 6-deuterioquinoline involves the catalytic deuterodechlorination of 6-chloroquinoline or related heteroaryl chlorides. This approach uses palladium catalysts combined with unsymmetrical N-heterocyclic carbene (NHC) ligands to achieve high selectivity and efficiency.
Mechanism and Conditions : The reaction proceeds via palladium-catalyzed cleavage of the carbon-chlorine bond followed by replacement with deuterium sourced from heavy water (D₂O). The process allows precise control of deuterium incorporation at the 6-position of the quinoline ring.
Advantages : This method offers high deuterium incorporation levels, excellent selectivity, and can be applied on gram-scale synthesis, making it suitable for both research and industrial applications.
Supporting Data : The Journal of Organic Chemistry (2016) reports yields and deuteration degrees exceeding 90%, with detailed crystallographic analysis confirming Pd–arene interactions crucial for catalytic activity.
Reductive Dechlorination Using Zinc in Acetic Acid Followed by Deuterium Exchange
Another approach involves a two-step process starting from 6-chloroquinoline derivatives:
Step 1: Reductive Dechlorination
Treatment of 6-chloroquinoline derivatives with zinc powder in refluxing acetic acid results in reductive removal of the chlorine atom.Step 2: Deuterium Incorporation
Subsequent exposure to deuterium oxide (D₂O) facilitates exchange of labile hydrogen atoms with deuterium, particularly at the 6-position.Yields and Limitations : This method has been reported with moderate yields (~31% for related diaminoquinolines), and the process may require optimization to improve deuterium incorporation and reduce side reactions.
Selective Deuteration via Photocatalytic or Electrocatalytic Methods
Recent advances have demonstrated the use of photocatalytic and electrocatalytic systems to achieve selective deuteration of halogenated heteroaromatics, including quinolines:
Photocatalytic D₂O Splitting : Utilizing visible light and photocatalysts to split D₂O, generating active deuterium species that selectively replace halides on quinoline rings.
Electrocatalytic Deuteration : Employing copper nanowire array cathodes or palladium-based electrodes to catalyze the replacement of halides with deuterium from D₂O.
Benefits : These methods are environmentally friendly, avoid harsh chemical reagents, and allow fine control over deuterium placement.
Research Findings : Studies published in Angewandte Chemie (2020) highlight high selectivity and scalability, with detailed electrochemical parameters and reaction conditions optimized for halogenated heterocycles.
Synthesis from Deuterated Precursors via Condensation and Cyclization
Another route involves constructing the quinoline core from selectively deuterated aniline or acetophenone derivatives:
-
- Selective deuteration of aniline precursors at desired positions.
- Condensation with appropriate aldehydes or ketones (e.g., N,N-dimethylformamide dimethyl acetal).
- Cyclization and ring closure under reductive conditions to form the quinoline ring bearing deuterium at position 6.
Scale and Efficiency : Multigram scale synthesis has been reported with excellent retention of deuterium, minimal erosion during steps, and high purity of the final labeled quinoline.
Analytical Verification : NMR and mass spectrometry confirm the high deuterium incorporation and positional specificity.
Comparative Table of Preparation Methods
Research Notes and Observations
Deuterium Erosion : Careful optimization of reaction conditions is critical to avoid loss of deuterium during synthesis, especially in multistep procedures.
Catalyst Design : The use of unsymmetrical NHC ligands in palladium catalysis enhances selectivity and catalytic efficiency by stabilizing intermediate complexes.
Scale-Up Potential : Methods involving catalytic deuterodechlorination and precursor condensation have been demonstrated on gram scales, indicating industrial applicability.
Analytical Characterization : High-resolution NMR, mass spectrometry, and X-ray crystallography are essential to confirm the position and extent of deuterium incorporation.
Chemical Reactions Analysis
Quinoline-6-D undergoes various types of chemical reactions, including:
Electrophilic Substitution: Quinoline-6-D can undergo nitration, bromination, and sulfonation reactions.
Nucleophilic Substitution: Quinoline-6-D can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom in the heterocyclic ring.
Oxidation and Reduction: Quinoline-6-D can be oxidized or reduced under specific conditions to form various derivatives.
Common reagents used in these reactions include concentrated nitric acid, sulfuric acid, bromine, and silver sulfate . The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoline ring.
Scientific Research Applications
Quinoline-6-D has a wide range of scientific research applications, including:
Medicinal Chemistry: Quinoline-6-D and its derivatives are used in the development of drugs with anticancer, antimalarial, antibacterial, and antiviral activities
Biology: Quinoline-6-D is used in the study of biological processes and as a tool in biochemical research.
Industry: Quinoline-6-D is used in the manufacture of dyes, pH indicators, and other organic compounds.
Mechanism of Action
The mechanism of action of Quinoline-6-D involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . Additionally, quinoline derivatives can bind to DNA and interfere with its function, leading to cell death .
Comparison with Similar Compounds
Structural Differences
Comparative Bioactivity
Physical and Chemical Properties
Stability and Reactivity
- This compound: Deuterium’s higher bond dissociation energy (C-²H vs. C-H) may reduce oxidative degradation .
- 6,7-Dimethoxy-4-hydroxyquinoline: Exhibits high thermal stability (melting point: ~250°C) due to hydrogen bonding and planar structure .
- 2,6-Dichloroquinoline: Polar chlorines increase solubility in organic solvents, aiding pharmaceutical formulations .
Spectroscopic Differences
Deuterium substitution alters NMR and IR spectra:
- ¹H NMR: Absence of the 6-H proton signal in this compound.
- IR : C-²H stretching vibrations appear at lower frequencies than C-H .
Q & A
Q. What computational tools are most effective for predicting deuterium’s impact on quinoline’s reactivity a priori?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate bond dissociation energies and transition states. Machine learning models trained on isotopic datasets (e.g., NIST Chemistry WebBook) predict KIEs and regioselectivity, reducing experimental trial-and-error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
